Cas no 2470440-56-1 ((1,3-oxazol-4-yl)methanethiol hydrochloride)

(1,3-oxazol-4-yl)methanethiol hydrochloride 化学的及び物理的性質
名前と識別子
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- (1,3-oxazol-4-yl)methanethiol hydrochloride
- 2470440-56-1
- EN300-27112945
- 1,3-Oxazol-4-ylmethanethiol;hydrochloride
-
- MDL: MFCD32711450
- インチ: 1S/C4H5NOS.ClH/c7-2-4-1-6-3-5-4;/h1,3,7H,2H2;1H
- InChIKey: FFYCSIKXNFOIMG-UHFFFAOYSA-N
- ほほえんだ: Cl.SCC1=COC=N1
計算された属性
- せいみつぶんしりょう: 150.9858627g/mol
- どういたいしつりょう: 150.9858627g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 59.7
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27Ų
(1,3-oxazol-4-yl)methanethiol hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27112945-5.0g |
(1,3-oxazol-4-yl)methanethiol hydrochloride |
2470440-56-1 | 95.0% | 5.0g |
$3189.0 | 2025-03-20 | |
Enamine | EN300-27112945-1.0g |
(1,3-oxazol-4-yl)methanethiol hydrochloride |
2470440-56-1 | 95.0% | 1.0g |
$1100.0 | 2025-03-20 | |
Enamine | EN300-27112945-0.25g |
(1,3-oxazol-4-yl)methanethiol hydrochloride |
2470440-56-1 | 95.0% | 0.25g |
$546.0 | 2025-03-20 | |
1PlusChem | 1P028V8N-250mg |
(1,3-oxazol-4-yl)methanethiolhydrochloride |
2470440-56-1 | 95% | 250mg |
$737.00 | 2024-05-21 | |
Enamine | EN300-27112945-0.1g |
(1,3-oxazol-4-yl)methanethiol hydrochloride |
2470440-56-1 | 95.0% | 0.1g |
$383.0 | 2025-03-20 | |
1PlusChem | 1P028V8N-2.5g |
(1,3-oxazol-4-yl)methanethiolhydrochloride |
2470440-56-1 | 95% | 2.5g |
$2726.00 | 2023-12-18 | |
Enamine | EN300-27112945-10.0g |
(1,3-oxazol-4-yl)methanethiol hydrochloride |
2470440-56-1 | 95.0% | 10.0g |
$4729.0 | 2025-03-20 | |
Enamine | EN300-27112945-0.5g |
(1,3-oxazol-4-yl)methanethiol hydrochloride |
2470440-56-1 | 95.0% | 0.5g |
$858.0 | 2025-03-20 | |
Enamine | EN300-27112945-0.05g |
(1,3-oxazol-4-yl)methanethiol hydrochloride |
2470440-56-1 | 95.0% | 0.05g |
$256.0 | 2025-03-20 | |
Enamine | EN300-27112945-2.5g |
(1,3-oxazol-4-yl)methanethiol hydrochloride |
2470440-56-1 | 95.0% | 2.5g |
$2155.0 | 2025-03-20 |
(1,3-oxazol-4-yl)methanethiol hydrochloride 関連文献
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
(1,3-oxazol-4-yl)methanethiol hydrochlorideに関する追加情報
Introduction to (1,3-oxazol-4-yl)methanethiol hydrochloride (CAS No. 2470440-56-1)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis and characterization of novel therapeutic agents. One such compound, (1,3-oxazol-4-yl)methanethiol hydrochloride (CAS No. 2470440-56-1), has garnered significant attention due to its unique structural properties and potential applications in medicinal chemistry. This compound belongs to the oxazole class of heterocyclic molecules, which are widely recognized for their biological activity and versatility in drug design.
The molecular structure of (1,3-oxazol-4-yl)methanethiol hydrochloride consists of an oxazole ring substituted with a methanethiol group at the 4-position, followed by a hydrochloride salt form. The oxazole ring itself is a five-membered aromatic heterocycle containing one oxygen atom and two carbon atoms. This structural motif is known for its stability and ability to engage in various hydrogen bonding interactions, making it a valuable scaffold in drug discovery.
In recent years, there has been a growing interest in oxazole derivatives due to their demonstrated efficacy in treating a variety of diseases. The methanethiol group appended to the oxazole ring introduces a thiol moiety, which is known for its reactivity and potential biological activity. Thiol groups are crucial in many biological processes and have been utilized in the development of antiviral, antibacterial, and anti-inflammatory agents.
One of the most compelling aspects of (1,3-oxazol-4-yl)methanethiol hydrochloride is its potential as a precursor in the synthesis of more complex pharmacophores. Researchers have explored its utility in generating novel compounds with enhanced pharmacological properties. For instance, studies have shown that derivatives of this compound exhibit promising activity against certain enzymatic targets, which could lead to the development of new therapeutic strategies.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more amenable for use in various biochemical assays and drug formulation processes. This solubility advantage is particularly important for pharmaceutical applications where bioavailability and delivery efficiency are critical factors.
Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of (1,3-oxazol-4-yl)methanethiol hydrochloride. Molecular docking studies have revealed that this compound can interact with specific protein targets, suggesting potential therapeutic benefits. These interactions are often mediated by the oxazole ring and the thiol group, which can form hydrogen bonds and other non-covalent interactions with biological molecules.
In addition to its potential as an intermediate in drug synthesis, (1,3-oxazol-4-yl)methanethiol hydrochloride has been investigated for its role in chemical biology research. The ability to modify or functionalize this compound allows researchers to explore new avenues in understanding cellular processes and developing targeted therapies. For example, it has been used as a tool compound to study enzyme mechanisms and to develop inhibitors for specific biochemical pathways.
The synthesis of (1,3-oxazol-4-yl)methanethiol hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical use. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions are commonly utilized in its preparation.
The chemical properties of this compound make it a valuable asset in the pharmaceutical industry. Its stability under various conditions and compatibility with other reagents allow for diverse applications in drug development. Furthermore, its ability to undergo selective modifications opens up possibilities for creating libraries of derivatives with tailored biological activities.
As research continues to uncover new applications for heterocyclic compounds like (1,3-oxazol-4-yl)methanethiol hydrochloride, it is likely that this compound will play an increasingly important role in medicinal chemistry. The combination of its structural features and functional properties makes it a promising candidate for further investigation into novel therapeutic agents.
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